
2-Methoxyethyl acetoacetate
Overview
Description
2-Methoxyethyl acetoacetate (CAS: Not explicitly provided; inferred from synthesis contexts) is a β-keto ester characterized by the molecular formula $ \text{C}7\text{H}{12}\text{O}_4 $. It features a methoxyethyl ester group attached to the acetoacetate backbone, distinguishing it from simpler alkyl acetoacetates like methyl or ethyl derivatives. This compound is widely employed in pharmaceutical synthesis, particularly in the Hantzsch cyclization reaction to produce calcium channel blockers such as cilnidipine and nimodipine . Its methoxyethyl group enhances solubility in polar solvents, facilitating efficient condensation reactions under mild conditions (e.g., 0°C), as demonstrated by a 92% yield in the synthesis of 2-(3-nitrobenzylidene)acetoacetate derivatives . Additionally, this compound is utilized in industrial sizing compositions for metal casting molds, where its β-keto ester functionality enables crosslinking with binders .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Alkylation of Acetoacetate Esters
One classical approach to preparing acetoacetate esters involves the reaction of diketene with alcohols in the presence of a catalyst. Although this method is well-documented for methyl and ethyl acetoacetates, it provides foundational understanding applicable to 2-methoxyethyl acetoacetate synthesis.
- Process : Diketene reacts with 2-methoxyethanol (the alcohol component) under catalysis by tertiary amines or basic catalysts.
- Catalysts : Tertiary amines such as triethylamine, pyridine, or triethanolamine are used, but yields vary significantly depending on the catalyst type.
- Reaction Conditions : Pressure ranges from 0.4 to 6 atmospheres gauge, and temperatures below 120°C are typical.
- Challenges : Formation of azeotropes with acetic acid complicates purification; catalyst choice critically affects yield and process feasibility.
Nucleophilic Substitution Using 4-Chloroacetoacetate Derivatives
A more targeted and safer industrial method involves the nucleophilic substitution of ethyl 4-chloroacetoacetate with methanol and 2-methoxyethanol in the presence of sodium hydride as a base.
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- Deprotonation : Sodium hydride in tetrahydrofuran (THF) generates the alkoxide nucleophile from methanol and/or 2-methoxyethanol.
- Substitution Reaction : The nucleophile attacks ethyl 4-chloroacetoacetate at 15-25°C, forming the this compound ester.
- pH Adjustment and Filtration : The reaction mixture is cooled to -7 to 0°C; hydrochloric acid is added to adjust pH to alkaline (11-13), precipitating solids that are filtered.
- Purification : The solids are dissolved in ethyl acetate, acidified to pH 2-4, filtered, decolorized, and solvent-evaporated to yield pure product.
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- Reaction proceeds at room temperature, reducing risk and energy consumption.
- Lower temperature distillation minimizes product degradation and impurity formation.
- Suitable for industrial scale-up due to safety and simplicity.
Continuous Flow Synthesis Adaptations
Recent advances include continuous flow microreactor methods for related acetoacetate derivatives (e.g., 2-methoxyimino ethyl acetoacetate), which could be adapted for this compound synthesis.
- Method : Reactants are continuously fed into microchannels with controlled temperature; catalysts and initiators are metered precisely.
- Benefits : Enhanced process control, improved safety, higher yield (up to 92.94%), and high purity (99.55%).
- Potential Application : While demonstrated for aminothiazolyloximate intermediates, this method indicates the feasibility of continuous synthesis for this compound derivatives.
Comparative Data Table of Preparation Methods
Summary of Research Findings and Notes
- The nucleophilic substitution method using sodium hydride and ethyl 4-chloroacetoacetate is currently the most practical and industrially viable route for synthesizing this compound, offering safety and purity advantages.
- Traditional esterification from diketene and alcohols is less favored due to catalyst sensitivity and purification challenges.
- Emerging continuous flow synthesis technologies promise improved control and scalability but require further adaptation for this specific compound.
- Reaction conditions such as temperature, pressure, and pH are critical parameters influencing yield and product quality.
- Purification steps including pH adjustment, filtration, decolorization, and solvent evaporation are essential to obtain high-purity this compound.
Chemical Reactions Analysis
2-Methoxyethyl acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: It can participate in aldol condensation reactions, forming β-hydroxy esters or ketones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Reactions
The compound undergoes various chemical reactions, including:
- Oxidation : Converts to carboxylic acids or ketones.
- Reduction : Converts the ester group to alcohols.
- Substitution : The methoxyethyl group can be replaced through nucleophilic substitution.
- Condensation : Participates in aldol condensation reactions.
These reactions are critical for developing new compounds in research and industry.
Organic Synthesis
2-Methoxyethyl acetoacetate serves as a key intermediate in synthesizing various organic compounds. Its ability to participate in multiple chemical reactions makes it valuable for creating complex molecules used in pharmaceuticals and agrochemicals.
Pharmaceutical Development
Recent studies have highlighted its potential as a calcium antagonist, particularly in leukemia treatment. By modulating calcium levels within cells, it influences cell proliferation and apoptosis, making it a candidate for therapeutic applications against certain cancers .
Biochemical Assays
The compound is employed as a reagent in biochemical assays to explore enzyme interactions and metabolic pathways. Its influence on gene expression related to metabolic processes has been documented, showcasing its role in cellular metabolism.
Industrial Applications
In industry, this compound is used in producing coatings, adhesives, and other materials due to its favorable chemical properties. Its stability under standard conditions makes it suitable for various manufacturing processes .
Case Study 1: Calcium Antagonist Activity
Research has demonstrated that this compound exhibits significant calcium antagonist activity. In vitro studies indicated that it could inhibit capacitative calcium entry in leukemia cells, suggesting potential therapeutic benefits .
Case Study 2: Synthesis of Bioactive Compounds
A series of experiments utilized this compound as a starting material for synthesizing bioactive molecules. The results showed that modifications of the methoxyethyl group could enhance biological activity against specific targets .
Case Study 3: Environmental Impact Assessment
Studies have also investigated the environmental fate of this compound, focusing on its degradation pathways and potential ecological effects when used in industrial applications .
Mechanism of Action
The mechanism of action of 2-Methoxyethyl acetoacetate involves its ability to act as a nucleophile or electrophile in chemical reactions. The ester group can undergo hydrolysis to form acetoacetic acid and 2-methoxyethanol, which can further participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which affect its stability and reactivity .
Comparison with Similar Compounds
The following table and analysis compare 2-methoxyethyl acetoacetate with structurally or functionally related β-keto esters, focusing on molecular properties, reactivity, and applications.
Table 1: Comparative Analysis of β-Keto Esters
Ethyl Acetoacetate
Ethyl acetoacetate (EAA) is a benchmark β-keto ester in organic synthesis. While it shares the acetoacetate core with this compound, its ethyl ester group limits polarity, reducing solubility in aqueous or polar reaction systems. EAA is widely used in Hantzsch cyclizations but often requires higher temperatures or longer reaction times compared to its methoxyethyl counterpart . Industrially, EAA dominates in fragrance and agrochemical production due to cost-effectiveness .
Methyl Acetoacetate
Methyl acetoacetate (MAA) is structurally simpler but less versatile in pharmaceutical applications. Its smaller ester group increases volatility, making it suitable for coatings and polymer crosslinking.
2-(Acetoacetoxy)ethyl Methacrylate
This hybrid compound combines acetoacetate reactivity with methacrylate polymerizability. Unlike this compound, it is tailored for UV-curable resins and dental materials, leveraging its dual functional groups for covalent bonding . Its applications are niche and distinct from pharmaceutical uses.
Propane-1,1,1-triyltrimethyl Tris(acetoacetate)
A trifunctional β-keto ester, this compound excels in crosslinking applications for coatings and adhesives. Its three reactive sites enable dense polymer networks, outperforming mono-functional esters like this compound in industrial settings .
Key Advantages of this compound
Enhanced Solubility : The methoxyethyl group improves solubility in polar solvents, critical for pharmaceutical syntheses requiring homogeneous reaction conditions .
Reactivity at Low Temperatures : Enables high-yield condensations (e.g., 92% in 2-(3-nitrobenzylidene)acetoacetate synthesis) under mild conditions, reducing energy costs .
Dual Applications : Functions in both drug synthesis (e.g., nimodipine) and industrial mold sizing, offering versatility .
Limitations and Trade-offs
While superior in specific contexts, this compound is costlier than ethyl or methyl derivatives. Its industrial use is less prevalent compared to trifunctional analogs like propane-1,1,1-triyltrimethyl tris(acetoacetate), which provide higher crosslinking efficiency .
Biological Activity
2-Methoxyethyl acetoacetate (CAS No. 22502-03-0) is an organic compound that has garnered attention for its diverse biological activities. This compound is primarily recognized for its applications in the synthesis of pharmaceuticals and as a raw material in coatings. Recent research has highlighted its potential as a calcium antagonist, particularly in the context of leukemia treatment.
Mechanistic Insights
This compound has been shown to exhibit various biological activities, notably through its role as a calcium antagonist. This mechanism is particularly relevant in the treatment of certain cancers, including leukemia. The compound’s ability to modulate calcium levels within cells can influence cell proliferation and apoptosis, making it a candidate for therapeutic applications.
Case Studies and Research Findings
- Calcium Antagonism in Leukemia :
- Synthesis and Biological Evaluations :
- Toxicological Assessments :
Comparative Biological Activity Table
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-Methoxyethyl acetoacetate in laboratory settings?
The synthesis typically involves esterification of acetoacetic acid derivatives with 2-methoxyethanol. A common method includes reacting ethyl acetoacetate with 2-methoxyethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid), followed by transesterification. Purification steps such as vacuum distillation or recrystallization ensure high purity (>95%) . Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency and scalability .
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the ester and methoxy groups.
- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and identify volatile impurities.
- Infrared Spectroscopy (IR) : To confirm functional groups like carbonyl (C=O) and ether (C-O-C) stretches.
- High-Performance Liquid Chromatography (HPLC) : For quantitative purity analysis .
Q. What safety protocols should be followed when handling this compound in laboratory experiments?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in a cool, dry place away from oxidizers and acids. Store in amber glass containers to prevent photodegradation .
- Waste Disposal : Segregate chemical waste and use licensed disposal services. Avoid aqueous discharge due to potential environmental toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and selectivity of this compound synthesis?
- Catalyst Selection : Acidic resins (e.g., Amberlyst) improve recyclability and reduce by-products compared to homogeneous catalysts .
- Solvent Optimization : Use aprotic solvents like toluene to minimize hydrolysis of the ester group.
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Flow Chemistry : Microreactors enhance heat/mass transfer, achieving >90% yield in reduced reaction time .
Q. What are the proposed mechanisms by which this compound interacts with biological systems?
The compound’s ester and ether groups enable hydrogen bonding and van der Waals interactions with proteins. Studies suggest it modulates enzyme activity (e.g., esterases) and may act as a prodrug carrier by hydrolyzing to release bioactive moieties in vivo . In pharmacological models, derivatives have shown potential in CNS drug delivery due to blood-brain barrier permeability .
Q. How can researchers address challenges related to by-product formation during this compound synthesis?
- By-Product Identification : Use GC-MS or LC-MS to detect acetylated or hydrolyzed derivatives.
- Process Adjustments : Lower reaction temperatures (<70°C) and stoichiometric control of 2-methoxyethanol reduce di-ester formation .
- Purification Strategies : Employ fractional distillation or silica gel chromatography to isolate the target compound .
Q. What are the current research applications of this compound in pharmacological studies?
- Drug Intermediate : Used in synthesizing calcium channel blockers (e.g., nilvadipine intermediates) via Knoevenagel condensation .
- Polymer Chemistry : Serves as a crosslinking agent in biodegradable polymers for controlled drug release .
- Neuropharmacology : Derivatives are explored for enhancing cognitive function in models of neurodegenerative diseases .
Properties
IUPAC Name |
2-methoxyethyl 3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-6(8)5-7(9)11-4-3-10-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHCSZRZWOWUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177026 | |
Record name | 2-Methoxyethyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22502-03-0 | |
Record name | 2-Methoxyethyl 3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22502-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxyethyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022502030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyethyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyethyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXYETHYL ACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN4CYZ9PV8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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